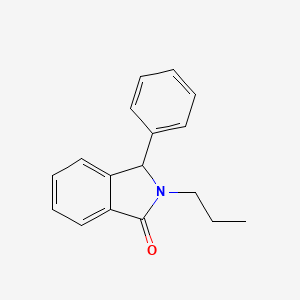
3-phenyl-2-propyl-3H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-2-propyl-3H-isoindol-1-one is a heterocyclic compound belonging to the isoindoline family. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an isoindoline core with a phenyl group at the 3-position and a propyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-propyl-3H-isoindol-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxybenzo[e]isoindolinone with alkyllithium reagents such as s-BuLi, n-BuLi, MeLi, or i-PrLi. This reaction leads to the addition of the alkyl group to the carbonyl group, followed by lactam ring opening and intramolecular cyclization to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-phenyl-2-propyl-3H-isoindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can be performed using various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced isoindoline derivatives.
Aplicaciones Científicas De Investigación
3-phenyl-2-propyl-3H-isoindol-1-one has numerous scientific research applications across various fields:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and polymer additives.
Mecanismo De Acción
The mechanism of action of 3-phenyl-2-propyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, the compound may interact with other cellular targets, leading to its diverse biological effects.
Comparación Con Compuestos Similares
3-phenyl-2-propyl-3H-isoindol-1-one can be compared with other isoindoline derivatives, such as:
2-phenyl-3H-isoindol-1-one: Lacks the propyl group at the 2-position, which may affect its biological activity and chemical reactivity.
3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: Contains a hydroxyl group, which can influence its solubility and interaction with biological targets.
N-substituted isoindoline-1,3-diones: These compounds have different substituents at the nitrogen atom, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17NO |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
3-phenyl-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C17H17NO/c1-2-12-18-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(18)19/h3-11,16H,2,12H2,1H3 |
Clave InChI |
MJYBXUNRNZKJPL-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B12454415.png)
![5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12454416.png)
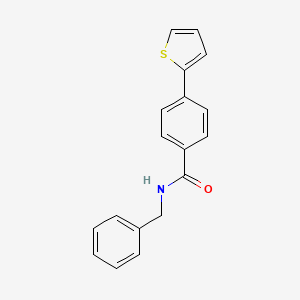

![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)


![N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B12454456.png)
![(2Z)-N-(3-chlorophenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12454461.png)
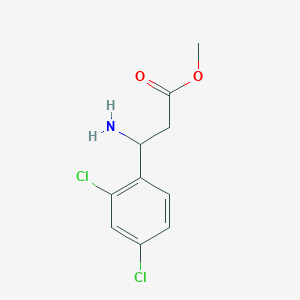
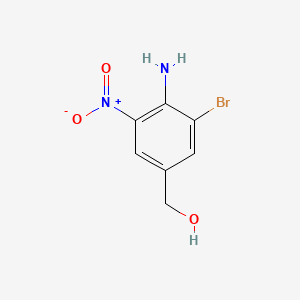

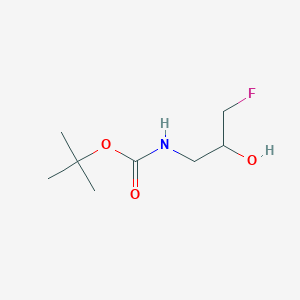
![2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12454484.png)
